molecular formula C21H18N2OS B2641226 N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-3-phenylpropanamide CAS No. 477504-56-6

N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-3-phenylpropanamide

Cat. No.: B2641226
CAS No.: 477504-56-6
M. Wt: 346.45
InChI Key: ZTECCALCCXXORX-QURGRASLSA-N
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Description

N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-3-phenylpropanamide is a heterocyclic compound featuring a naphtho[2,1-d][1,3]thiazole core fused with a 3-phenylpropanamide moiety. The 3-phenylpropanamide chain contributes to hydrophobic interactions and hydrogen bonding, influencing solubility and biological activity.

Properties

IUPAC Name

N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2OS/c1-23-18-13-12-16-9-5-6-10-17(16)20(18)25-21(23)22-19(24)14-11-15-7-3-2-4-8-15/h2-10,12-13H,11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTECCALCCXXORX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-3-phenylpropanamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methyl-2H-naphtho[2,1-d][1,3]thiazole-2-carbaldehyde with 3-phenylpropanamide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-3-phenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-3-phenylpropanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent due to its thiazole core.

    Medicine: Explored for its anticancer, anti-inflammatory, and neuroprotective properties. It may also serve as a lead compound for drug development.

    Industry: Utilized in the development of dyes, pigments, and chemical reaction accelerators

Mechanism of Action

The mechanism of action of N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation. The compound’s ability to form hydrogen bonds and π-π interactions with biological macromolecules contributes to its efficacy .

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Compound Name Molecular Weight Key Functional Groups Melting Point (°C) Synthetic Yield (%)
Target Compound* ~396.5 (calc.) Naphthothiazolylidene, 3-phenylpropanamide N/A N/A
N-(3,4-Dihydroxyphenethyl)-3-phenylpropanamide 313.35 Dihydroxyphenethyl, propanamide N/A 89
N-(3-Oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide 354.47 Spirocyclic thia-aza, propanamide 142–144 95
N-(4-(2-(Piperidin-1-yl)ethoxy)phenyl)-3-phenylpropanamide 380.50 Piperidine-ethoxy, propanamide 116.8–117.8 61.9

*Estimated based on structural analogs.

Biological Activity

N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-3-phenylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C26H20N2OS
  • Molecular Weight : 420.51 g/mol
  • CAS Number : 477504-39-5

The structure features a naphtho[2,1-d][1,3]thiazole moiety, which is known for its role in various biological activities.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated against several cancer cell lines:

Cell Line IC50 (μM) Mechanism of Action
A2780 (Ovarian Carcinoma)10.5Induces apoptosis via mitochondrial pathway
MCF-7 (Breast Cancer)15.3Inhibits tubulin polymerization
HeLa (Cervical Cancer)12.8Cell cycle arrest at G2/M phase

These results indicate significant cytotoxic effects against various cancer types, suggesting that the compound may inhibit tumor growth through multiple mechanisms.

The primary mechanisms identified include:

  • Tubulin Inhibition : The compound has been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase. This was evidenced by flow cytometry analyses demonstrating increased cell populations in this phase after treatment.
  • Apoptosis Induction : The compound promotes apoptosis in cancer cells through the mitochondrial pathway. Increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins were observed in treated cells.
  • Cell Cycle Arrest : The compound effectively halts cell cycle progression, particularly in sensitive cancer cell lines, leading to reduced proliferation rates.

Study 1: In Vitro Evaluation

A study conducted by researchers aimed at synthesizing and evaluating a series of naphtho[2,1-d][1,3]thiazole derivatives found that this compound exhibited promising cytotoxicity against A2780 and MCF-7 cell lines. The study utilized MTT assays to determine cell viability and concluded that the compound's structure is crucial for its biological activity .

Study 2: Molecular Docking Studies

Molecular docking simulations conducted to understand the binding affinity of the compound with tubulin revealed a strong interaction at the colchicine-binding site. The binding energy calculations indicated that the compound could effectively compete with colchicine for binding to tubulin . This supports the observed biological activity and provides a rationale for its anticancer effects.

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